molecular formula C21H24O3 B12521898 4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol CAS No. 667466-37-7

4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol

Cat. No.: B12521898
CAS No.: 667466-37-7
M. Wt: 324.4 g/mol
InChI Key: GKCIQPGASKMTPP-UHFFFAOYSA-N
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Description

4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol is a complex organic compound with the molecular formula C21H24O3. This compound is characterized by its unique structure, which includes a phenol group and a dimethoxy-substituted phenyl group connected by an ethenyl bridge. The presence of the 3-methylbut-2-en-1-yl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable alkene under basic conditions to form the ethenyl bridge. The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base, with the mixture being stirred at room temperature for an extended period .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent extraction and recrystallization are common purification methods used in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The ethenyl bridge can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Strong nucleophiles like sodium hydride or lithium aluminum hydride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alkanes and reduced phenolic compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments. The ethenyl bridge provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[3,5-Dimethoxy-4-(3-methyl-2-butenyl)phenyl]ethenyl}phenol
  • 2-(3,4-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl)-5,7-bis(methoxymethoxy)chroman-4-one

Uniqueness

4-{2-[3,5-Dimethoxy-2-(3-methylbut-2-en-1-yl)phenyl]ethenyl}phenol is unique due to its specific substitution pattern and the presence of both phenol and ethenyl groups. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

667466-37-7

Molecular Formula

C21H24O3

Molecular Weight

324.4 g/mol

IUPAC Name

4-[2-[3,5-dimethoxy-2-(3-methylbut-2-enyl)phenyl]ethenyl]phenol

InChI

InChI=1S/C21H24O3/c1-15(2)5-12-20-17(13-19(23-3)14-21(20)24-4)9-6-16-7-10-18(22)11-8-16/h5-11,13-14,22H,12H2,1-4H3

InChI Key

GKCIQPGASKMTPP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C(C=C1OC)OC)C=CC2=CC=C(C=C2)O)C

Origin of Product

United States

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